TCR Binding Affinity of Native gp100 (280-288) vs. Anchor-Modified 288V Variant and Alanine-Scan Mutants
The native gp100 (280-288) peptide (YLEPGPVTA) binds the PMEL17 TCR (TRAV21/TRBV7-3) with a KD of 7.6 ± 2 μM and the gp100 TCR (TRAV17/TRBV19) with a KD of 26.5 ± 2.3 μM. The anchor-modified variant gp100 (280-288) A288V (YLEPGPVTV) shows modestly improved binding at 6.3 ± 1.2 μM and 21.9 ± 2.4 μM, respectively. Critically, the E3A (Glu3→Ala) substitution mutant YLAPGPVTA eliminates binding entirely (no binding detectable) to both TCRs, confirming that Glu3 is an essential TCR contact residue unique to this epitope [1]. This structural determinant is absent from other gp100 epitopes such as gp100 (209-217), which engages distinct TCR clones.
| Evidence Dimension | TCR binding affinity (equilibrium dissociation constant KD) measured by surface plasmon resonance |
|---|---|
| Target Compound Data | YLEPGPVTA: KD = 7.6 ± 2 μM (PMEL17 TCR); 26.5 ± 2.3 μM (gp100 TCR) |
| Comparator Or Baseline | YLEPGPVTV (288V): KD = 6.3 ± 1.2 μM (PMEL17 TCR), 21.9 ± 2.4 μM (gp100 TCR); YLAPGPVTA (E3A): No binding to either TCR |
| Quantified Difference | 288V variant: 1.2–1.3× lower KD (modest improvement); E3A substitution: complete loss of binding (>1000-fold reduction) |
| Conditions | Recombinant soluble TCR αβ heterodimers; SPR analysis; pH 7.4, 25°C |
Why This Matters
The unique Glu3-dependent TCR binding mode of native gp100 (280-288) means that neither the 288V variant nor other gp100 epitopes can serve as functional surrogates in TCR-dependent assays or in studies of natural TCR-pMHC interaction kinetics.
- [1] Leesch F, Lorenzo-Orts L, Pribitzer C, et al. Structural and biophysical analysis of TCR recognition of the gp100(280-288) melanoma epitope. Table 2: Peptide sequence and TCR affinity KD values. PMC4861463 / PMC5408581. 2016. View Source
